

An In-Depth Technical Guide to Dihydrotamarixetin: Physical and Chemical Properties

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Compound of Interest

Compound Name: *Dihydrotamarixetin*

Cat. No.: *B123099*

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Abstract

Dihydrotamarixetin, a dihydroflavonol compound, presents a promising scaffold for therapeutic research due to its structural similarity to other bioactive flavonoids. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dihydrotamarixetin**. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document compiles available data on its molecular characteristics, solubility, and spectral profiles. Furthermore, it outlines general experimental protocols relevant to the study of flavonoids, which can be adapted for **Dihydrotamarixetin**, and visualizes key signaling pathways where related flavonoids have shown activity.

Introduction

Dihydrotamarixetin, also known as 4'-O-Methyldihydroquercetin, is a flavonoid distinguished by a saturated 2,3-bond in its C-ring. This structural feature is believed to confer enhanced biological activity compared to its unsaturated counterparts. As a member of the dihydroflavonol class, **Dihydrotamarixetin** is an analogue of the well-studied dihydroquercetin (taxifolin), differing by the presence of a methoxy group at the 4'-position of the B-ring. This modification can significantly influence its pharmacokinetic and pharmacodynamic properties.

This guide aims to consolidate the currently available physicochemical data for **Dihydrotamarixetin** to facilitate further research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Dihydrotamarixetin** is presented below. It is important to note that some of these properties are predicted values from computational models and await experimental verification.

Tabulated Physical and Chemical Data

Property	Value	Source
CAS Number	70411-27-7	[1] [2]
Molecular Formula	C ₁₆ H ₁₄ O ₇	[1]
Molecular Weight	318.28 g/mol	[1]
Appearance	White to off-white solid powder	[1]
Melting Point	Not experimentally determined.	
Boiling Point (Predicted)	642.9 ± 55.0 °C at 760 mmHg	
Density (Predicted)	1.6 ± 0.1 g/cm ³	
pKa (Predicted)	7.39 ± 0.60	
Flash Point (Predicted)	243.6 ± 25.0 °C	

Solubility

Quantitative solubility data for **Dihydrotamarixetin** in common laboratory solvents is not readily available in the literature. However, based on its chemical structure and information for similar flavonoids, the following qualitative solubility profile can be inferred:

- Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[\[3\]](#)
- Ethanol: Expected to be soluble. Ethanol is a polar protic solvent commonly used for dissolving flavonoids.[\[4\]](#)

- Water: Expected to have low solubility. The relatively nonpolar backbone of the flavonoid structure limits its solubility in water.

For experimental purposes, it is recommended to determine the solubility of **Dihydrotamarixetin** in the desired solvent empirically. A suggested starting point for stock solutions is to use DMSO.^[3]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **Dihydrotamarixetin**. While complete, officially published spectra are not widely available, data sheets from commercial suppliers like MedChemExpress indicate the availability of ^1H NMR, ^{13}C NMR, and Mass Spectrometry data.^[1] The following sections outline the expected spectral features based on the structure of **Dihydrotamarixetin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A and B rings, the protons on the heterocyclic C-ring, and the methoxy group protons. The chemical shifts and coupling constants of the H-2 and H-3 protons are characteristic of the trans configuration in dihydroflavonols.
- ^{13}C NMR: The carbon NMR spectrum should display 16 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbon (C-4) and the carbons of the A and B rings are key identifiers.

Infrared (IR) Spectroscopy

The IR spectrum of **Dihydrotamarixetin** is expected to exhibit characteristic absorption bands for its functional groups:

- O-H stretching: A broad band in the region of $3500\text{-}3200\text{ cm}^{-1}$ due to the phenolic hydroxyl groups.
- C=O stretching: A strong absorption band around $1680\text{-}1640\text{ cm}^{-1}$ corresponding to the carbonyl group in the C-ring.
- C-O stretching: Bands in the $1300\text{-}1000\text{ cm}^{-1}$ region.

- Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of **Dihydrotamarixetin**. The expected molecular ion peak $[M+H]^+$ would be at m/z 319.0812 (calculated for $C_{16}H_{15}O_7^+$). Fragmentation would likely involve retro-Diels-Alder (rDA) cleavage of the C-ring, which is characteristic of flavonoids, providing structural information about the A and B rings.

Experimental Protocols

Detailed, validated experimental protocols specifically for **Dihydrotamarixetin** are not extensively published. However, standard methodologies used for other flavonoids can be readily adapted.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for the purification of flavonoids.[\[5\]](#)[\[6\]](#)
[\[7\]](#)[\[8\]](#)

- Column: A C18 stationary phase is typically used.
- Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.
- Detection: UV detection at a wavelength corresponding to the absorbance maximum of **Dihydrotamarixetin** (typically in the range of 280-330 nm for dihydroflavonols).
- Workflow:
 - Dissolve the crude **Dihydrotamarixetin** sample in a suitable solvent (e.g., methanol or DMSO).
 - Filter the sample to remove any particulate matter.

- Inject the sample onto the equilibrated HPLC column.
- Run a solvent gradient to elute the compound.
- Collect the fraction corresponding to the **Dihydrotamarixetin** peak.
- Evaporate the solvent to obtain the purified compound.



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Caption: A typical workflow for the purification of **Dihydrotamarixetin** using RP-HPLC.

In Vitro Antioxidant Activity Assays

The antioxidant potential of **Dihydrotamarixetin** can be evaluated using various in vitro assays.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

- Prepare a stock solution of **Dihydrotamarixetin** in a suitable solvent (e.g., ethanol or DMSO).
- Prepare a series of dilutions of the stock solution.
- Prepare a solution of DPPH in methanol.
- In a microplate, add the **Dihydrotamarixetin** dilutions and the DPPH solution.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance at a wavelength around 517 nm.
- Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

- Prepare the FRAP reagent by mixing TPTZ solution, FeCl_3 solution, and acetate buffer.
- Prepare a stock solution and dilutions of **Dihydrotamarixetin**.
- Add the **Dihydrotamarixetin** dilutions to the FRAP reagent.
- Incubate the mixture at 37 °C for a specified time.
- Measure the absorbance at a wavelength around 593 nm.
- Construct a standard curve using a known antioxidant like FeSO_4 or Trolox to quantify the reducing power.

In Vitro Anti-Inflammatory Activity Assay (NF-κB)

The anti-inflammatory effects of **Dihydrotamarixetin** can be assessed by measuring its ability to inhibit the NF-κB signaling pathway in cell-based assays.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

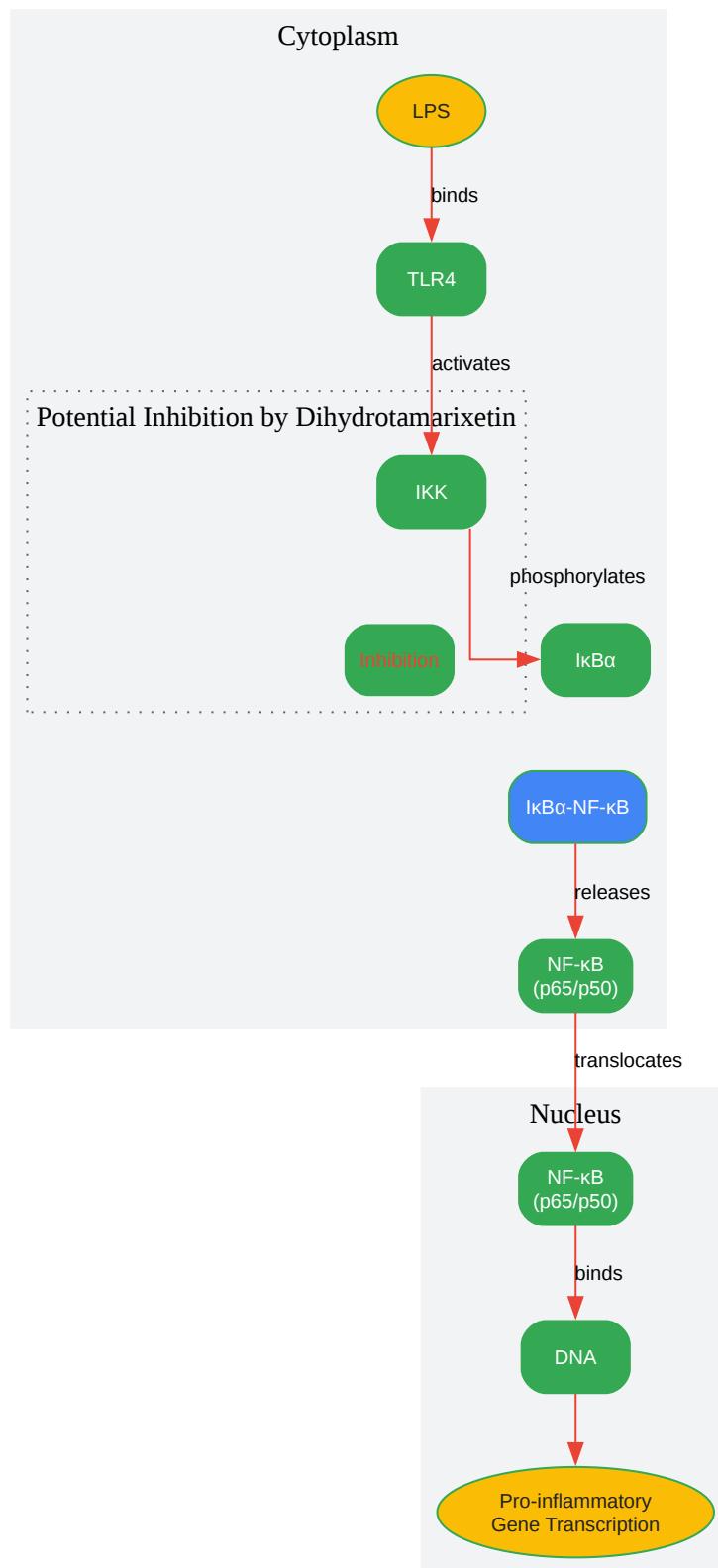
- Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
- Seed the cells in a multi-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **Dihydrotamarixetin** for a specific duration.
- Induce an inflammatory response by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).
- After incubation, lyse the cells and extract the nuclear and cytoplasmic proteins.
- Analyze the levels of key NF-κB pathway proteins (e.g., p65, $\text{I}\kappa\text{B}\alpha$) in the nuclear and cytoplasmic fractions using Western blotting or an ELISA-based assay. A decrease in nuclear p65 and an increase in cytoplasmic $\text{I}\kappa\text{B}\alpha$ would indicate inhibition of the NF-κB pathway.

Potential Signaling Pathways

While specific signaling pathways for **Dihydrotamarixetin** are yet to be fully elucidated, the activities of structurally related flavonoids like Tamarixetin and Dihydromyricetin suggest potential mechanisms of action, particularly in anti-inflammatory and antioxidant responses.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids are known to inhibit this pathway at various points.

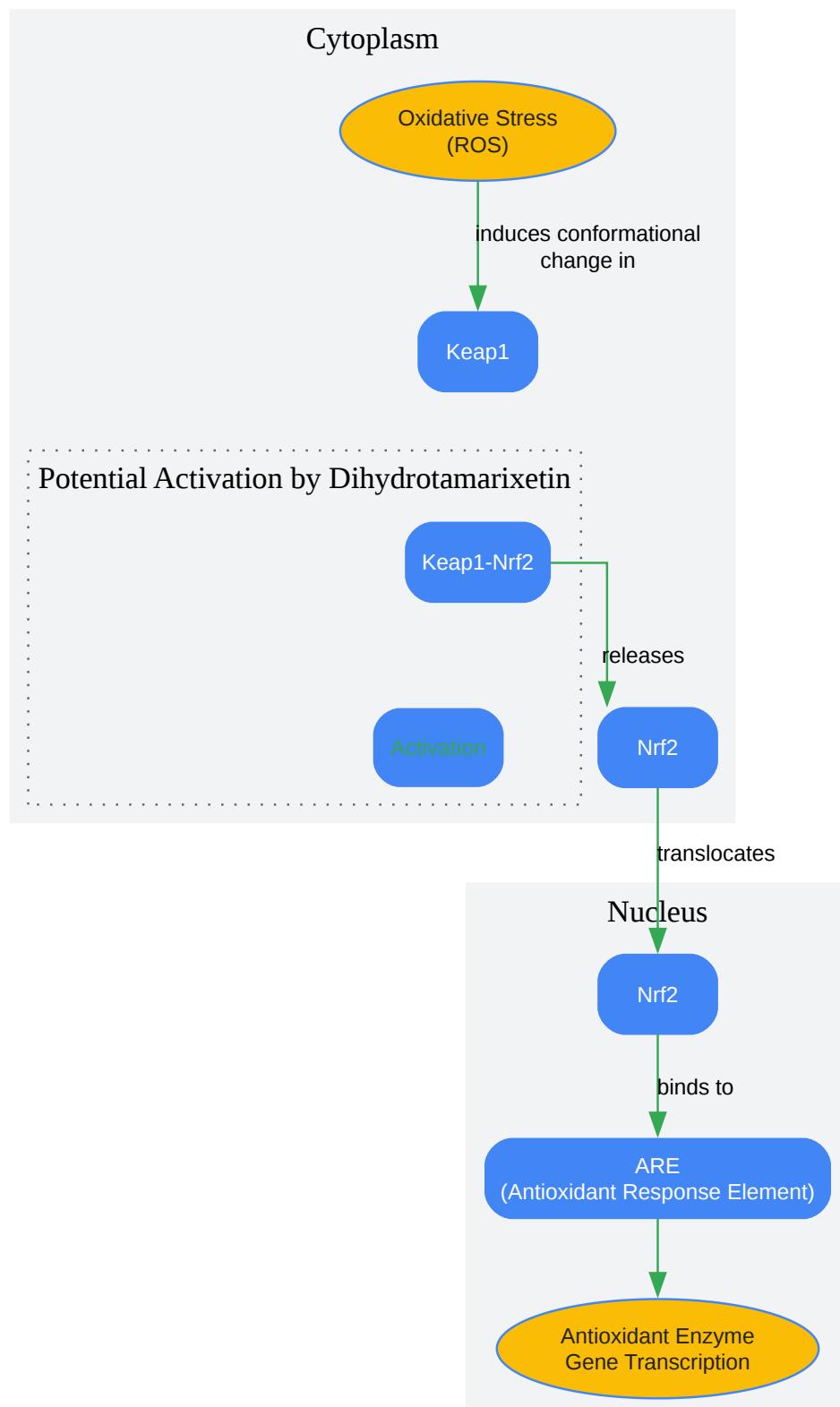


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Caption: The NF-κB signaling pathway and a potential point of inhibition by **Dihydrotamixetin**.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

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